molecular formula C5H11NO2S B1350171 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide CAS No. 45697-13-0

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide

Cat. No. B1350171
CAS RN: 45697-13-0
M. Wt: 149.21 g/mol
InChI Key: YCTRDJGHVGMYAO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide, also known by its IUPAC name (1,1-dioxothiolan-3-yl)methanamine, is a chemical compound with the molecular formula C5H11NO2S . It has a molecular weight of 149.21 g/mol . The compound is also known by several other names, including (1,1-dioxothiolan-3-yl)methanamine and (1,1-DIOXOTETRAHYDROTHIOPHEN-3-YL)METHAMINE .


Molecular Structure Analysis

The InChI code for 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide is InChI=1S/C5H11NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4,6H2 . The Canonical SMILES representation is C1CS(=O)(=O)CC1CN . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide include a molecular weight of 149.21 g/mol . It has a computed XLogP3-AA value of -1, indicating its relative hydrophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 149.05104977 g/mol . The topological polar surface area is 68.5 Ų .

Scientific Research Applications

Synthetic Applications

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide and its derivatives are highly reactive and valuable for synthetic chemistry. They serve as reactive dienes in [4+2] cycloaddition reactions, efficiently forming cycloadducts with various dienophiles. For instance, the reaction with DMAD and [60]fullerene leads to the clean formation of Diels–Alder cycloadducts, showcasing the compound's potential in creating complex molecular structures (Markoulides et al., 2012).

Biological and Medicinal Significance

Tetrahydrothiophene-based compounds, including 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide derivatives, are significant in biological and medicinal chemistry. They are structural motifs in many natural and synthetic products with a broad spectrum of biological activities. Notably, these compounds are crucial in the synthesis of biotin, a vital water-soluble vitamin, and α-glucosidase inhibitors like salacinol and kotalanol. These compounds' versatility extends to their use in various chemical transformations and as templates in asymmetric hydrogenation and catalytic asymmetric epoxidation processes (Benetti et al., 2012).

Chemical and Physical Properties Studies

Studies have delved into the structural, vibrational, and electronic properties of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide derivatives. Spectroscopic and quantum chemical methods, including FTIR, FT-Raman, and B3LYP methods, have been employed to understand these compounds' geometry and electronic properties. Such research provides valuable insights into the charge density distribution, chemical reactivity sites, and electron density isosurface mapping, contributing to a deeper understanding of these compounds' chemical behavior and potential applications (Arjunan et al., 2015).

Catalytic and Material Applications

The compound and its derivatives have shown potential in catalysis and material sciences. For example, certain coordination networks involving these compounds catalyze aerobic oxidations, indicating their utility in chemical transformations and industrial processes. Furthermore, their applications extend to fabricating semi-conducting, fluorescent, and electronic materials, highlighting their role in modern materials research (Han & Hill, 2007).

properties

IUPAC Name

(1,1-dioxothiolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTRDJGHVGMYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378195
Record name 3-(Aminomethyl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide

CAS RN

45697-13-0
Record name 3-(Aminomethyl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)-1lambda6-thiolane-1,1-dione
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